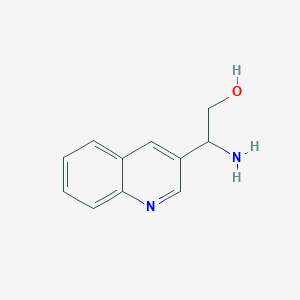
Pyrimidine, 5-amino-2-butoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-amino-2-butoxy-, is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of pyrimidine derivatives, including Pyrimidine, 5-amino-2-butoxy-, typically involves the reaction of amidines with β-dicarbonyl compounds. One common method involves the use of terminal alkynes with n-octyl, phenyl, and cyclohexyl groups, which react with amidines under specific conditions to yield the desired pyrimidine derivatives . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Pyrimidine, 5-amino-2-butoxy-, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pyrimidine, 5-amino-2-butoxy-, may yield pyrimidine N-oxides, while reduction may yield dihydropyrimidines .
Applications De Recherche Scientifique
Pyrimidine, 5-amino-2-butoxy-, has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of nucleic acids and their interactions with proteins.
Medicine: It is used in the development of pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Pyrimidine, 5-amino-2-butoxy-, involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of viral or cancer cell growth. The specific molecular targets and pathways depend on the particular application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Pyrimidine, 5-amino-2-butoxy-, can be compared with other similar compounds, such as:
Pyrimidine: The parent compound, which lacks the amino and butoxy substituents.
5-Aminopyrimidine: A derivative with an amino group at position 5 but lacking the butoxy group.
2-Butoxypyrimidine: A derivative with a butoxy group at position 2 but lacking the amino group.
The uniqueness of Pyrimidine, 5-amino-2-butoxy-, lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
58443-14-4 |
|---|---|
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-butoxypyrimidin-5-amine |
InChI |
InChI=1S/C8H13N3O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,2-4,9H2,1H3 |
Clé InChI |
ZCYLUQUNKIIGEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=NC=C(C=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}phenylsulfurofluoridate](/img/structure/B13531517.png)












